(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
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Overview
Description
“(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid” is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . A range of potencies was observed within the parent pyrimidine series . The synthesis process also involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the condensation between the aldehyde and urea, which bears some similarities to the Mannich condensation .
Physical And Chemical Properties Analysis
Thieno[2,3-d]pyrimidines are much weaker bases than pyridine and are soluble in water . They display good microsomal stability and moderate exposure in plasma .
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and chemical reactions of compounds containing the thienopyrimidine moiety, which includes "(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid," have been widely studied. These compounds are synthesized through various methods, including reactions with acetic anhydride, aromatic aldehydes, and triethyl orthoformate, leading to the formation of novel heterocyclic compounds (Al‐Sehemi & Bakhite, 2005; Zadorozhny et al., 2008). These synthesis pathways are crucial for developing compounds with potential biological activities.
Antimicrobial Activities
Some derivatives of thienopyrimidines exhibit significant antimicrobial activities. For instance, compounds synthesized from 2,6-bis-(3-amino-2-methyl-4-oxo-9-substituted-3,4-dihydropyrido-[30,20 : 4,5]-thieno[3,2-d]pyrimidin-7-yl)pyridines showed good antimicrobial activities comparable to known antibiotics like streptomycin and fusidic acid (Sabry et al., 2013). This highlights the potential of thienopyrimidine derivatives as candidates for developing new antimicrobial agents.
Potential Antitumor Agents
Derivatives of thienopyrimidines have also been evaluated for their antitumor activities. For example, a series of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and tested against various human cancer cell lines, showing potent anticancer activity (Hafez & El-Gazzar, 2017). Another study focused on designing and synthesizing dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the potential of thienopyrimidine derivatives as antitumor agents (Gangjee et al., 2009).
Future Directions
properties
IUPAC Name |
2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-2-6-3-7-9(16-6)11-5-12(10(7)15)4-8(13)14/h3,5H,2,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNPEWRDMOINGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364746 |
Source
|
Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid | |
CAS RN |
686312-09-4 |
Source
|
Record name | (6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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